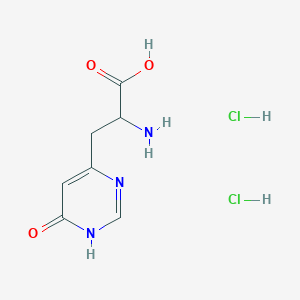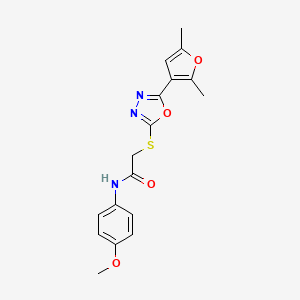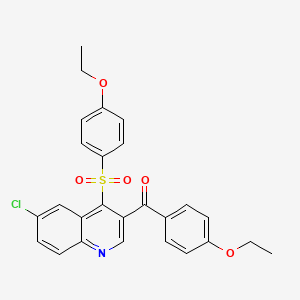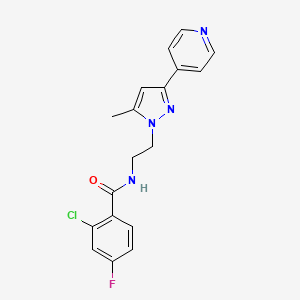
2-Amino-3-(6-oxo-1H-pyrimidin-4-yl)propanoic acid;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(6-oxo-1H-pyrimidin-4-yl)propanoic acid;dihydrochloride, also known as AG-1478, is a synthetic small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It is widely used in scientific research for its ability to selectively inhibit the activity of EGFR, a transmembrane receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, and survival.
Applications De Recherche Scientifique
Antimicrobial Applications
A series of pyrimidinone and oxazinone derivatives, synthesized using related starting materials, have been evaluated for their antimicrobial activities. These compounds have shown good antibacterial and antifungal activities, comparable to known reference drugs like streptomycin and fusidic acid (Hossan et al., 2012). This highlights the potential of such derivatives in developing new antimicrobial agents.
Anti-inflammatory Applications
In another study, pyridines, pyrimidinones, and oxazinones were synthesized as anti-inflammatory agents using citrazinic acid as a starting material. These compounds have demonstrated good anti-inflammatory activity, comparable to Prednisolone®, a reference drug (Amr et al., 2007). This suggests their potential use in the development of new anti-inflammatory drugs.
Osteoporosis Treatment
Derivatives of pyrimidin-5-yl and naphthyridin-2-yl compounds have been identified as potent and selective antagonists of the αvβ3 receptor, with excellent in vitro profiles and good pharmacokinetics in animal models. These compounds were selected for clinical development for the treatment of osteoporosis, indicating their significant therapeutic potential (Coleman et al., 2004).
Synthesis and Chemical Properties
Research has also focused on the synthesis and properties of derivatives of pyrimidin-5-ylpropanoic acids, showcasing the chemical versatility and potential applications of these compounds in various fields. This includes the synthesis of antimicrobial agents and the exploration of their antibacterial properties, demonstrating the broad applicability of such compounds (Harutyunyan et al., 2015).
Propriétés
IUPAC Name |
2-amino-3-(6-oxo-1H-pyrimidin-4-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3.2ClH/c8-5(7(12)13)1-4-2-6(11)10-3-9-4;;/h2-3,5H,1,8H2,(H,12,13)(H,9,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOHGFOAYCIFDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)CC(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2779938.png)


![(5E)-5-[(2-fluorophenyl)methylidene]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2779942.png)


![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B2779945.png)



![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2779952.png)

![3,7,9-Trimethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2779957.png)
